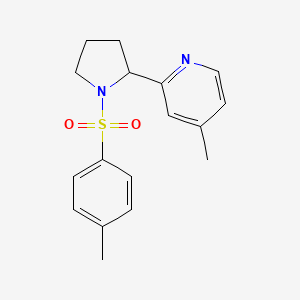
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of an amino group and a phenethyl group in the structure of this compound adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenethylamine with thiocarbohydrazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced forms of the thiadiazole ring.
Substitution Products: Substituted derivatives at the amino group.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: has several scientific research applications, including:
Medicinal Chemistry: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use as a precursor in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can be compared with other thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
Uniqueness
The presence of the phenethyl group in This compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and making it a unique compound for further research.
Eigenschaften
Molekularformel |
C10H11N3OS |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14) |
InChI-Schlüssel |
JYDPNHVMAXMMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)




![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)


![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)




